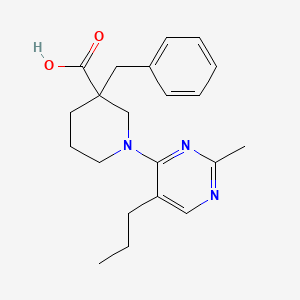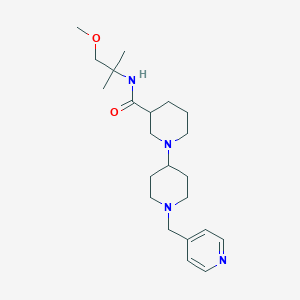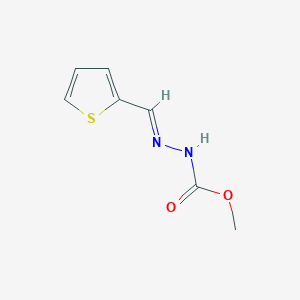![molecular formula C13H17NO B5330863 1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
1-[(3-methylphenyl)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methylphenyl)acetyl]pyrrolidine, also known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. MPAP belongs to the class of psychoactive substances known as Nootropics or smart drugs. Researchers have been studying MPAP's mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
1-[(3-methylphenyl)acetyl]pyrrolidine's mechanism of action is not yet fully understood. However, it has been suggested that 1-[(3-methylphenyl)acetyl]pyrrolidine acts as a selective inhibitor of monoamine oxidase B (MAO-B) enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-[(3-methylphenyl)acetyl]pyrrolidine increases the levels of dopamine, which is a neurotransmitter that plays a crucial role in cognitive function, mood regulation, and motivation.
Biochemical and Physiological Effects
1-[(3-methylphenyl)acetyl]pyrrolidine has been shown to have several biochemical and physiological effects, including increased levels of dopamine, reduced oxidative stress, and decreased inflammation. 1-[(3-methylphenyl)acetyl]pyrrolidine has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3-methylphenyl)acetyl]pyrrolidine in laboratory experiments is its ability to improve cognitive function and memory in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one of the limitations of using 1-[(3-methylphenyl)acetyl]pyrrolidine is its potential for toxicity, which needs to be carefully monitored.
Orientations Futures
There are several potential future directions for 1-[(3-methylphenyl)acetyl]pyrrolidine research. One area of interest is its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-[(3-methylphenyl)acetyl]pyrrolidine's ability to increase dopamine levels and reduce oxidative stress and inflammation makes it a promising candidate for the treatment of these diseases. Another area of interest is its potential as a cognitive enhancer in healthy individuals. 1-[(3-methylphenyl)acetyl]pyrrolidine's ability to improve cognitive function and memory could have significant implications for students, professionals, and the elderly.
Conclusion
In conclusion, 1-[(3-methylphenyl)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. 1-[(3-methylphenyl)acetyl]pyrrolidine's mechanism of action, biochemical and physiological effects, and potential applications in various fields of research have been extensively studied. Future research directions include investigating its potential therapeutic effects in neurodegenerative diseases and its potential as a cognitive enhancer in healthy individuals.
Méthodes De Synthèse
1-[(3-methylphenyl)acetyl]pyrrolidine can be synthesized through the reaction of 3-methylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product, 1-[(3-methylphenyl)acetyl]pyrrolidine, is then purified through recrystallization.
Applications De Recherche Scientifique
1-[(3-methylphenyl)acetyl]pyrrolidine has been extensively studied for its potential therapeutic effects in various fields of research. It has been found to have neuroprotective, anti-inflammatory, and anti-oxidant properties. 1-[(3-methylphenyl)acetyl]pyrrolidine has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-5-4-6-12(9-11)10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHDMVNOCRNKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)
![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)

![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)

![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)


![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)